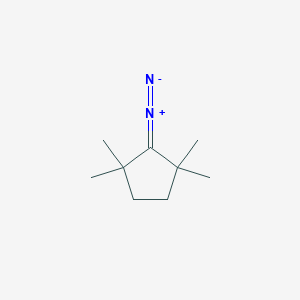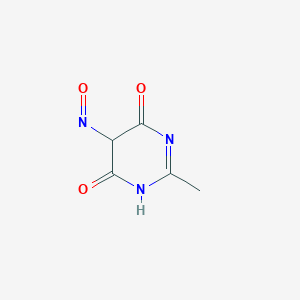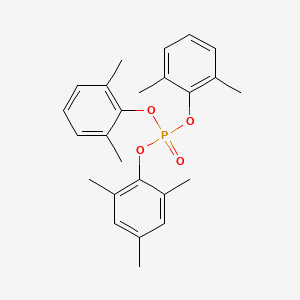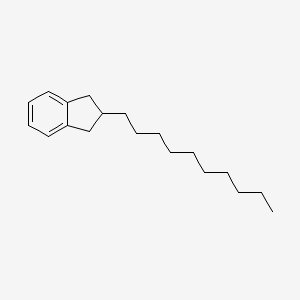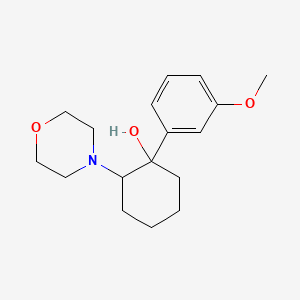![molecular formula C33H21O3P B14459784 Phosphanetriyltris[(naphthalen-1-yl)methanone] CAS No. 67155-52-6](/img/structure/B14459784.png)
Phosphanetriyltris[(naphthalen-1-yl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphanetriyltris[(naphthalen-1-yl)methanone] is a chemical compound with the molecular formula C30H21PThis compound is characterized by its white to light yellow powder or crystalline appearance and is known for its high purity, typically exceeding 98% as determined by HPLC and qNMR .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphanetriyltris[(naphthalen-1-yl)methanone] can be synthesized through a series of chemical reactions involving naphthalene derivatives and phosphorus trichloride. The reaction typically involves the use of inert gas to prevent oxidation and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Phosphanetriyltris[(naphthalen-1-yl)methanone] involves large-scale chemical reactors where the reactants are combined under strict environmental controls. The product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Phosphanetriyltris[(naphthalen-1-yl)methanone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted naphthalene compounds .
Scientific Research Applications
Phosphanetriyltris[(naphthalen-1-yl)methanone] has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It serves as a probe in biochemical assays to study enzyme activities.
Medicine: The compound is explored for its potential use in drug delivery systems.
Industry: It is utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which Phosphanetriyltris[(naphthalen-1-yl)methanone] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways. The specific pathways involved depend on the context of its application, such as catalysis or drug delivery .
Comparison with Similar Compounds
Similar Compounds
Tri(naphthalen-1-yl)phosphine: Similar in structure but with different functional groups.
(3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: Another naphthalene derivative with distinct chemical properties
Uniqueness
Phosphanetriyltris[(naphthalen-1-yl)methanone] is unique due to its high stability and reactivity, making it a valuable compound in various chemical reactions and industrial applications. Its ability to form stable complexes with metals also sets it apart from other similar compounds .
Properties
CAS No. |
67155-52-6 |
|---|---|
Molecular Formula |
C33H21O3P |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
bis(naphthalene-1-carbonyl)phosphanyl-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C33H21O3P/c34-31(28-19-7-13-22-10-1-4-16-25(22)28)37(32(35)29-20-8-14-23-11-2-5-17-26(23)29)33(36)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H |
InChI Key |
ZGWDVIUQEZDNEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)P(C(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


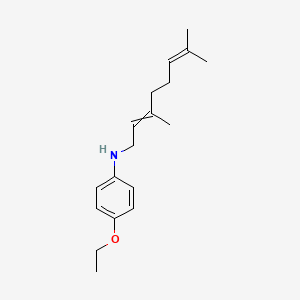

![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-](/img/structure/B14459705.png)

![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)


